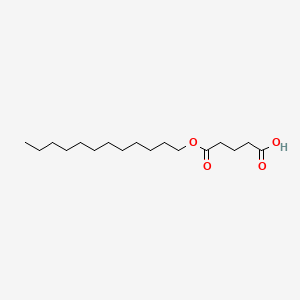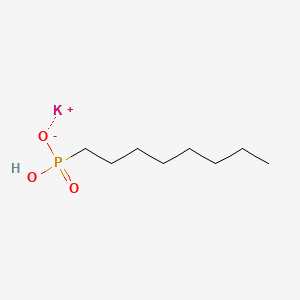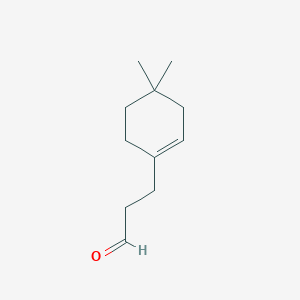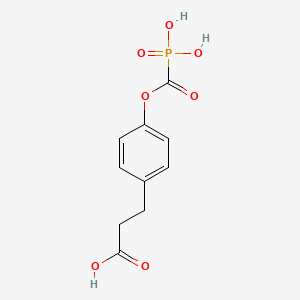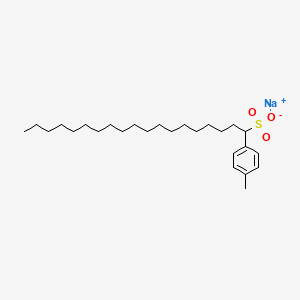
Sodium octadecylxylenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium octadecylxylenesulphonate: is an organic compound that belongs to the class of sulfonates. It is a sodium salt of octadecylxylenesulphonic acid and is commonly used as a surfactant due to its ability to lower the surface tension of liquids. This compound is characterized by its long hydrophobic tail and hydrophilic sulfonate head, making it effective in various applications, including detergents and emulsifiers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium octadecylxylenesulphonate typically involves the sulfonation of octadecylxylene. The process begins with the alkylation of xylene with octadecyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting octadecylxylene is then sulfonated using concentrated sulfuric acid or oleum to produce octadecylxylenesulphonic acid. Finally, the sulfonic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The sulfonation step is carefully monitored to prevent over-sulfonation, which can lead to undesirable by-products. The final product is purified through filtration and crystallization to obtain a high-purity compound suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium octadecylxylenesulphonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfinate or thiol derivatives.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium octadecylxylenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium octadecylxylenesulphonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility in water. The hydrophobic tail interacts with non-polar substances, while the hydrophilic sulfonate head remains in the aqueous phase, facilitating the emulsification and dispersion of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
- Sodium dodecylbenzenesulfonate
- Sodium lauryl sulfate
- Sodium stearate
Comparison:
- Sodium dodecylbenzenesulfonate: Similar surfactant properties but with a shorter hydrophobic tail, making it less effective in solubilizing very hydrophobic compounds.
- Sodium lauryl sulfate: Commonly used in personal care products; however, it has a different molecular structure and slightly different surfactant properties.
- Sodium stearate: Used in soaps and cosmetics; it has a simpler structure and is less effective as an emulsifier compared to sodium octadecylxylenesulphonate.
This compound stands out due to its long hydrophobic tail, which provides superior emulsification and solubilization properties, making it highly effective in various applications.
Eigenschaften
CAS-Nummer |
93982-19-5 |
|---|---|
Molekularformel |
C26H45NaO3S |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
sodium;1-(4-methylphenyl)nonadecane-1-sulfonate |
InChI |
InChI=1S/C26H46O3S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(30(27,28)29)25-22-20-24(2)21-23-25;/h20-23,26H,3-19H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
InChI-Schlüssel |
KLKMWSPTVDXULC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(C1=CC=C(C=C1)C)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


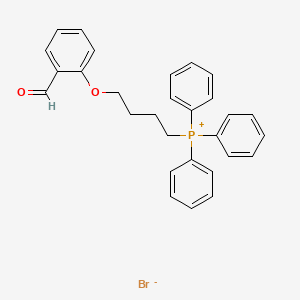
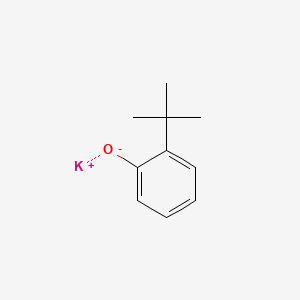
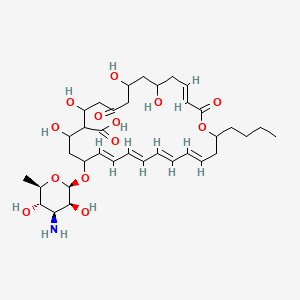

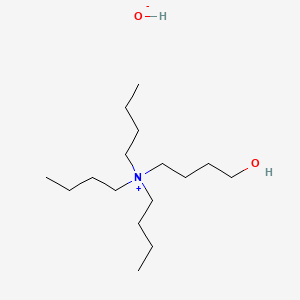

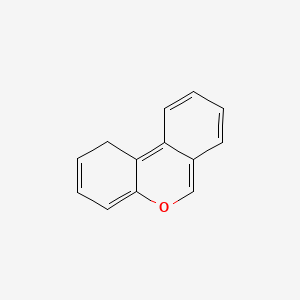
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
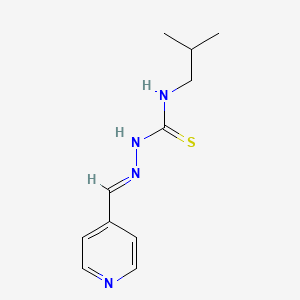
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
